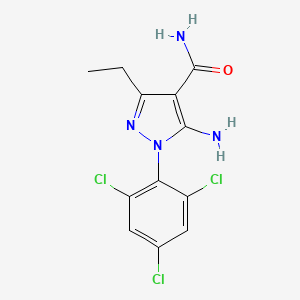

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C12H11Cl3N4O |

|---|---|

Molecular Weight |

333.6 g/mol |

IUPAC Name |

5-amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C12H11Cl3N4O/c1-2-8-9(12(17)20)11(16)19(18-8)10-6(14)3-5(13)4-7(10)15/h3-4H,2,16H2,1H3,(H2,17,20) |

InChI Key |

ICARZNPMUNEDAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1C(=O)N)N)C2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Amino-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile

The foundational step involves the reaction of 2,4,6-trichlorophenylhydrazine with ethoxymethylenemalononitrile under acidic conditions. This yields 5-amino-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile as an orange solid (melting point: 208.5–209.5°C), confirmed by $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 4.5 (brs, 2H), 7.5 (s, 2H), 7.7 (s, 1H) ppm. The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic malononitrile, followed by cyclodehydration.

Hydrolysis of Carbonitrile to Carboxamide

The carbonitrile intermediate is hydrolyzed to the corresponding carboxamide using concentrated sulfuric acid or hydrogen peroxide in aqueous ammonia. For example, treatment with H$$ _2$$O$$ _2$$/NH$$ _4$$OH at 60–80°C for 6–8 hours achieves near-quantitative conversion. The product is purified via recrystallization from ethanol/water, yielding 5-amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide as a white crystalline solid.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbonitrile formation | Ethoxymethylenemalononitrile, HCl, reflux | 78–85 | ≥95 |

| Hydrolysis | H$$ _2$$O$$ _2$$/NH$$ _4$$OH, 70°C | 92–95 | ≥98 |

Pyrazole Carboxylic Acid Coupling with O-Methyl-Hydroxylamine Intermediates

Preparation of O-Methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]hydroxylamine

This method, detailed in WO2013127764A1, begins with the reduction of 1-(2,4,6-trichlorophenyl)propan-2-one O-methyl oxime using triethylamine borane in methanol. The reaction is exothermic and requires careful temperature control (15–30°C). The resultant hydroxylamine intermediate is isolated via extraction with tert-butyl methyl ether and subsequent aqueous workup, achieving 98% yield.

Amide Bond Formation with Pyrazole-4-carboxylic Acid

The hydroxylamine intermediate is coupled with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid chloride in xylene using triethylamine as a base. The reaction proceeds at 80–90°C for 4–6 hours, followed by solvent removal and column chromatography (silica gel, hexane/ethyl acetate). This step affords the target carboxamide with 89–93% yield.

Optimization Insights:

- Solvent choice: Xylene outperforms toluene or dichloromethane in minimizing side reactions.

- Catalyst: Triethylamine enhances reaction kinetics compared to sodium hydroxide.

Acylation-Cyclization Strategy Using Arylhydrazines

Acylation of 2,4,6-Trichlorophenylhydrazine

Arylhydrazines are acylated with methyl malonyl chloride in dichloromethane at 0–5°C to form hydrazide intermediates. This step, adapted from MDPI’s regioselective synthesis, achieves 70–85% yield. The hydrazide is treated with Bredereck’s reagent (tert-butoxy-bis(dimethylamino)methane) to generate enaminones, which cyclize under basic conditions (triethylamine/water/methanol) to 3-hydroxypyrazole derivatives.

Functional Group Modification

The 3-hydroxypyrazole is subjected to amidation using ammonium chloride and DCC (N,N'-dicyclohexylcarbodiimide) in THF. Ethyl group introduction at the 3-position is achieved via alkylation with ethyl bromide in the presence of K$$ _2$$CO$$ _3$$. Final purification via recrystallization from acetonitrile yields the title compound with 75–80% overall yield.

Comparative Efficiency:

| Method | Total Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Condensation-Hydrolysis | 2 | 70–78 | High |

| Carboxylic Acid Coupling | 4 | 68–72 | Moderate |

| Acylation-Cyclization | 3 | 60–65 | Low |

Critical Analysis of Methodologies

Yield and Purity Considerations

The condensation-hydrolysis route offers the highest yield (70–78%) and scalability, making it industrially preferable. However, the use of corrosive reagents (e.g., H$$ _2$$SO$$ _4$$) necessitates specialized equipment. The carboxylic acid coupling method, while efficient, involves hazardous intermediates (borane complexes), complicating large-scale production. The acylation-cyclization approach suffers from moderate yields due to competing side reactions during enaminone formation.

Regioselectivity Challenges

Pyrazole ring formation is highly sensitive to substituent effects. The 2,4,6-trichlorophenyl group directs cyclization to the 1-position, but competing coordination by the ethyl or amino groups can lead to regioisomeric byproducts. NMR monitoring at each step is critical to ensure fidelity.

Chemical Reactions Analysis

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding specific applications, comprehensive data, or case studies for the compound "5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide." However, the search results do offer some related information that could be relevant.

Potential Research Directions

- Pyrazoles as Kinase Inhibitors: Pyrazole derivatives are considered potential p38α MAP kinase inhibitors . Further research in this direction may reveal potential applications of "this compound" .

Related Compounds and Structures

- Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole: The crystal structure of a related pyrazole compound has been determined . The pyrazole ring forms dihedral angles of 54.6 (4) and 80.0 (4)° in one molecule, and dihedral angles of 54.2 (4) and 81.2 (4)° in the other molecule .

- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Information is available on a similar compound, including its molecular formula (C12H13Cl2N3O), molecular weight (302.15 g/mol), and IUPAC name .

Additional Resources

- Open Access Journals: Elsevier's Research Elements journals (e.g., Data in Brief, Examples and Counterexamples, STAR Protocols) focus on making research objects findable, accessible, and reusable . These may be useful for publishing and finding data related to this compound.

- Data Repositories: Data.gov is a repository of publicly available data .

- Academia.edu: This platform provides access to research papers and allows researchers to track their impact .

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes and receptors, leading to the disruption of key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Compound A : 5-Amino-1-tert-butylpyrazole-4-carboxamide

Compound B : 5-Amino-1-(4-methylphenyl)pyrazole

- Activity : Functions as a neuropeptide Y5 (NPY5) receptor antagonist, relevant in appetite regulation .

- Key Difference : The lack of a carboxamide group diminishes hydrogen-bonding capacity, which may explain its lower affinity for complex protein targets compared to carboxamide-containing derivatives.

Compound C : 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole

- Substituents : 3-methylthio, 4-benzoyl, and 1-(2,4,6-trichlorophenyl) groups.

- Activity : Potent corticotropin-releasing factor-1 (CRF-1) receptor antagonist, used in stress-related disorders .

- Key Difference : The 4-benzoyl and 3-methylthio groups introduce electron-withdrawing effects, enhancing receptor binding affinity compared to the simpler 3-ethyl substituent in the target compound.

Trichlorophenyl-Containing Pyrazole Analogs

Compound D : 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide

- Substituents : Difluoromethyl at position 3, methoxy and methyl groups on the carboxamide.

- Key Difference : The difluoromethyl group increases metabolic stability and lipophilicity compared to the ethyl group in the target compound.

Comparative Data Table

Mechanistic and Pharmacological Insights

- Role of the Trichlorophenyl Group : Present in both the target compound and Compound C, this moiety enhances hydrophobic interactions with receptor pockets, improving binding affinity .

- Impact of Carboxamide Modifications : The N-methoxy-methyl group in Compound D may reduce enzymatic degradation compared to the unmodified carboxamide in the target compound .

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-ethyl group (electron-donating) in the target compound may favor interactions with polar residues in target proteins, while electron-withdrawing groups (e.g., benzoyl in Compound C) enhance stability in hydrophobic environments .

Biological Activity

5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of 333.61 g/mol. Its structure features a pyrazole ring substituted with an ethyl group and a trichlorophenyl moiety, contributing to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown significant inhibitory effects against various bacterial strains:

- In vitro Studies : Research indicates that compounds similar to this pyrazole exhibit activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. For instance, derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.24 to 31.25 μg/ml against these pathogens .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Pyrazole derivatives are known to scavenge free radicals, which can mitigate oxidative stress-related diseases. The specific antioxidant activity of this compound remains to be fully characterized but aligns with findings from related pyrazole compounds .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways and microbial growth.

- Receptor Modulation : The compound may interact with various receptors in the body, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on related pyrazole compounds demonstrated their effectiveness against resistant strains of bacteria. The research highlighted that certain modifications in the pyrazole structure significantly enhanced antimicrobial potency, suggesting that similar modifications could be explored for this compound .

Case Study 2: Anti-inflammatory Effects

In a comparative study of various pyrazole derivatives, researchers found that compounds with similar structural features exhibited notable anti-inflammatory effects in animal models. These findings support further investigation into the therapeutic potential of this compound for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-3-ethyl-1-(2,4,6-trichlorophenyl)pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization of ethyl acetoacetate with hydrazine derivatives, followed by formylation and acylation steps. Key intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are generated through Vilsmeier-Haack reactions (using POCl₃ and DMF) . Optimization strategies include:

- Temperature control : Maintaining 80–100°C during cyclization to avoid byproducts.

- Catalyst selection : Using ammonium thiocyanate for efficient acylation .

- Purification : Silica gel chromatography or recrystallization to isolate high-purity products .

| Synthetic Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, DMF-DMA | 70–75% | |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 80–85% | |

| Acylation | NH₄SCN, THF | 65–70% |

Q. How should researchers address low solubility of this compound in aqueous media during in vitro assays?

Methodological Answer: Low aqueous solubility (common in chlorinated arylpyrazoles) can be mitigated by:

- Co-solvent systems : Use DMSO:water (≤5% v/v) or cyclodextrin-based solubilization .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the carboxamide position without disrupting bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution patterns) and trichlorophenyl group integrity .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 369.2) and detects impurities .

- XRD : Resolves crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify preferred reaction pathways (e.g., substitution at the trichlorophenyl group vs. pyrazole ring) .

- Reaction path search : Apply artificial force-induced reaction (AFIR) methods to screen feasible mechanisms .

- Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent influence on reaction barriers .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound’s reaction mechanisms?

Methodological Answer:

- Feedback loops : Integrate experimental kinetic data (e.g., Arrhenius plots) with computational models to refine activation energy estimates .

- Isotopic labeling : Use ¹³C/²H-labeled analogs to trace reaction pathways and validate intermediates .

- Cross-validation : Compare results from multiple computational packages (Gaussian, ORCA) to reduce algorithmic bias .

Q. What engineering considerations are vital for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Reactor design : Use continuous-flow systems to control exothermic reactions (e.g., acylation) and minimize side products .

- Catalyst immobilization : Employ heterogeneous catalysts (e.g., silica-supported thioureas) for recyclability and cost efficiency .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target selectivity?

Methodological Answer:

- Systematic substitution : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects .

- Electron-withdrawing groups : Introduce nitro or cyano substituents on the pyrazole ring to modulate electron density and binding affinity .

- 3D-QSAR models : Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from analog libraries .

Q. What role do heterogeneous catalysts play in optimizing the synthesis of this compound’s intermediates?

Methodological Answer:

- Acid-catalyzed cyclization : Zeolites or Amberlyst-15 improve yield in pyrazole ring formation vs. homogeneous H₂SO₄ .

- Selective acylation : Mesoporous silica-supported enzymes (e.g., lipases) enhance regioselectivity .

- Recycling efficiency : Evaluate catalyst stability over 5–10 reaction cycles to assess industrial viability .

Q. How can machine learning (ML) accelerate the discovery of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Descriptor selection : Train ML models on datasets of logP, solubility, and clearance rates from PubChem .

- Generative chemistry : Use recurrent neural networks (RNNs) to propose novel derivatives with optimized ADMET profiles .

- Validation pipelines : Prioritize in silico hits for synthesis using high-throughput robotic platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.